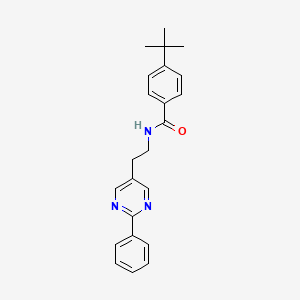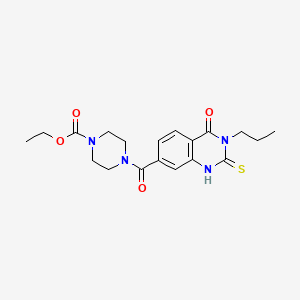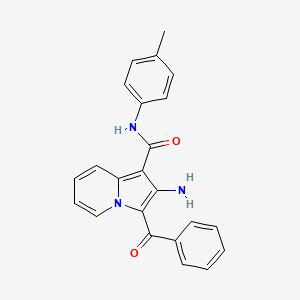![molecular formula C18H17ClN2O3 B2790642 2-(3-Chlorophenyl)-N-[cyano-(2,3-dimethoxyphenyl)methyl]acetamide CAS No. 1436243-65-0](/img/structure/B2790642.png)
2-(3-Chlorophenyl)-N-[cyano-(2,3-dimethoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-N-[cyano-(2,3-dimethoxyphenyl)methyl]acetamide, commonly known as CDMAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of CDMAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. For example, CDMAC has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects
CDMAC has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, CDMAC has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, CDMAC has been shown to reduce inflammation and oxidative stress in cells, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CDMAC in lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. However, CDMAC is also relatively unstable and may degrade over time, which can make it difficult to work with in experiments.
Future Directions
There are several potential future directions for research on CDMAC. One area of interest is the development of more stable analogs of CDMAC that can be used in experiments. In addition, further research is needed to fully understand the mechanism of action of CDMAC and its potential applications in various fields. Finally, more studies are needed to assess the safety and efficacy of CDMAC in vivo before it can be considered for clinical use.
Synthesis Methods
CDMAC can be synthesized through a multistep process starting from 3-chlorobenzaldehyde and 2,3-dimethoxybenzylcyanide. The first step involves the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-chloro-2-cyanobenzaldehyde. This intermediate is then reacted with 2,3-dimethoxybenzylamine to form CDMAC.
Scientific Research Applications
CDMAC has been studied for its potential applications in various scientific fields. In medicinal chemistry, CDMAC has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, CDMAC has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3-chlorophenyl)-N-[cyano-(2,3-dimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-16-8-4-7-14(18(16)24-2)15(11-20)21-17(22)10-12-5-3-6-13(19)9-12/h3-9,15H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIIHODEPZSNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C#N)NC(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2790559.png)
![1-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2790560.png)
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2790562.png)

![2-Cyclopropyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2790566.png)
![2-Amino-6-(2-fluorobenzyl)-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2790571.png)
![1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2790572.png)





![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2790580.png)
![2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2790582.png)